Methanide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

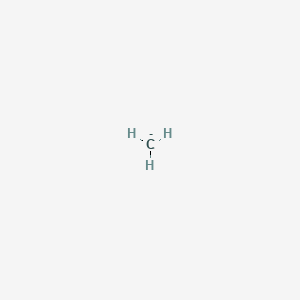

Methanide is a hydrocarbyl anion. It is a conjugate base of a methane. It is a conjugate acid of a methanediide.

科学的研究の応用

Methanization in Anaerobic Digestion

Methanization, a key technology in the anaerobic digestion (AD) of organic wastes, involves complex biological reactions. A study by Karouach et al. (2020) evaluated the impact of combined mechanical and ultrasonic pretreatment on methanization, specifically in the anaerobic digestion of household organic waste in Morocco. The study found that this combined pretreatment enhanced methane production and increased biodegradability, suggesting improvements in the hydrolysis and methanogenesis phases of the process (Karouach et al., 2020).

Coordination Chemistry

Bis(phosphinimino)methanides exhibit diverse coordination chemistry with elements across the periodic table. Panda and Roesky (2009) reviewed the coordination behavior of bulky monoanionic and dianionic bis(phosphinimino)methanide ligands, focusing on s- and p-block as well as transition metals. This review highlights the wide-ranging applications of these methanides in forming complexes with different metals (Panda & Roesky, 2009).

Methanide Derivatives in Metal Complexes

Liddle et al. (2010) discussed the emergence of bis(phosphorus-stabilised)methanides and methandiides as valuable ligands for metals across the periodic table. Their review covered the synthesis, bonding, and reaction chemistry of these methanides, illustrating their versatility in forming structurally diverse metal complexes (Liddle et al., 2010).

Nucleophilic Addition in Organic Chemistry

Bardají et al. (1997) explored the nucleophilic properties of a gold(I) methanide complex. They demonstrated the methanide carbon's reactivity with carbon disulfide and isothiocyanates, resulting in carbon−carbon coupling reactions. This research provides insight into the use of methanide complexes in organic synthesis (Bardají et al., 1997).

Synthesis and Characterization

Grim et al. (1982) isolated and characterized tetra-n-butylammonium tris(diphenylthiophosphinoyl)methanide, a compound useful in forming cage complexes with metal cations. This research adds to the understanding of methanide's role in the synthesis of complex inorganic structures (Grim et al., 1982).

Ionic Liquids and Plastic Crystals

Janikowski et al. (2012) reported on a new family of organic ionic materials based on the dicyano(nitroso)methanide anion. These compounds exhibit low viscosities and good conductivities, making them suitable as electrolytes in various electrochemical devices (Janikowski et al., 2012).

Coordination Modes in Rhodium Complexes

Heuclin et al. (2012) conducted a comparative study on the coordination modes of different methanide ligands with RhI. They synthesized several complexes and characterized them, revealing insights into the coordination behavior of methanides in transition metal complexes (Heuclin et al., 2012).

特性

CAS番号 |

15194-58-8 |

|---|---|

製品名 |

Methanide |

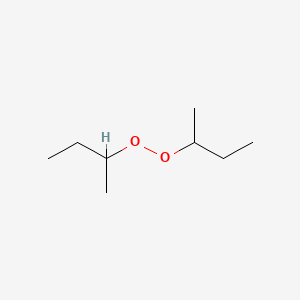

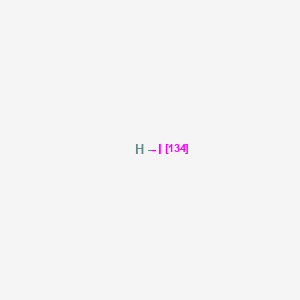

分子式 |

CH3- |

分子量 |

15.035 g/mol |

IUPAC名 |

carbanide |

InChI |

InChI=1S/CH3/h1H3/q-1 |

InChIキー |

LGRLWUINFJPLSH-UHFFFAOYSA-N |

SMILES |

[CH3-] |

正規SMILES |

[CH3-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-6-(3-methyl-2-thiophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B1206970.png)